5-Isopropyl-3-phenylimidazolidine-2,4-dione
Overview
Description
5-Isopropyl-3-phenylimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound is characterized by its imidazolidine ring structure, which is substituted with an isopropyl group at the 5-position and a phenyl group at the 3-position
Preparation Methods
The synthesis of 5-Isopropyl-3-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of an isopropyl-substituted amine with a phenyl-substituted carbonyl compound, followed by cyclization to form the imidazolidine ring . Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
5-Isopropyl-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The phenyl and isopropyl groups can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Isopropyl-3-phenylimidazolidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Isopropyl-3-phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-Phenylimidazolidine-2,4-dione: Lacks the isopropyl group, which may affect its chemical and biological properties.
3-Isopropyl-5-phenylimidazolidine-2,4-dione: The position of the isopropyl and phenyl groups is reversed, potentially leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-phenyl-5-propan-2-ylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGTWTDIKSLLMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230887 | |
Record name | 5-(1-Methylethyl)-3-phenyl-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103774-42-1 | |
Record name | 5-(1-Methylethyl)-3-phenyl-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103774-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Methylethyl)-3-phenyl-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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